molecular formula C₁₁H₁₃NO₂ B1140806 7-Methoxy-1-tetralone Oxime CAS No. 20175-97-7

7-Methoxy-1-tetralone Oxime

Cat. No. B1140806
CAS RN: 20175-97-7
M. Wt: 191.23
InChI Key:
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Description

7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .


Synthesis Analysis

The synthesis of 7-Methoxy-1-tetralone Oxime involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-tetralone Oxime can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Methoxy-1-tetralone Oxime include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .


Physical And Chemical Properties Analysis

7-Methoxy-1-tetralone Oxime is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Nielson (1981) studied the cyclopalladation of 1-tetralone (3,4-dihydronaphthalen-1-one) oximes, including 7-Methoxy-1-tetralone Oxime. This study revealed insights into the reaction mechanisms and properties of such compounds, suggesting their potential use in the synthesis of complex organic structures (Nielson, 1981).
  • Applications in Medical Research :

    • Wen et al. (2020) explored the effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma cells. The study found that this compound significantly suppresses cell proliferation and migration, and induces apoptosis in these cells. This suggests potential applications of 7-Methoxy-1-tetralone in cancer treatment (Wen et al., 2020).
  • Analytical Chemistry :

    • Jian-yun (2011) established a high-performance liquid chromatography method for the determination of 7-Methoxy-1-tetralone. This technique could be essential for quality control and analytical studies in pharmaceuticals (Jian-yun, 2011).
  • Synthesis of Bioactive Compounds :

    • Zhuang and Hartmann (1998) synthesized oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (related to 7-Methoxy-1-tetralone Oxime) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, highlighting its relevance in the development of new pharmaceuticals (Zhuang & Hartmann, 1998).
  • Derivative Synthesis for Biological Relevance :

    • Ghatak et al. (2003) synthesized hydroxy and methoxy containing tetralones, including derivatives of 7-Methoxy-1-tetralone. These compounds serve as versatile intermediates for constructing biologically significant molecules (Ghatak et al., 2003).
  • Potential in Organic Synthesis :

    • Poon and Banerjee (2008, 2009) conducted studies on the use of methoxy tetralones, including 7-Methoxy-1-tetralone, in the synthesis of various natural products, suggesting their utility in organic synthesis and natural product research (Poon & Banerjee, 2008), (Poon & Banerjee, 2009).

Safety and Hazards

7-Methoxy-1-tetralone Oxime may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing vapours, mist, or gas . It is also advised to wash hands thoroughly after handling .

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of 7-Methoxy-1-tetralone Oxime could involve further optimization and application of continuous flow technology.

properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTUAOKEKZVEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxytetralone oxime

Synthesis routes and methods

Procedure details

To a solution of 7-methoxytetralone (15 g) in MeOH (175 mL), NH2OH (50% in H2O, 15.7 mL) and AcOH (4 mL) was added. After stirring for 1 hour, the solution was concentrated until a solid began to appear. The reaction was poured into dilute aqueous NaHCO3 (500 mL), and the resulting solid was filtered to provide the title compound (17.8 g): 1H NMR (DMSO-d6) δ 11.08 (s, 1H), 7.35 (s, 1H), 7.08 (d, 1H), 6.84 (d, 1H), 3.71 (s, 3H), 2.62-2.49 (m, 4H), 1.77-1.64 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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